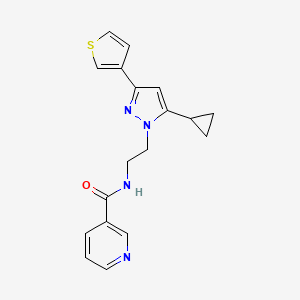

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

CAS No.: 2034477-33-1

Cat. No.: VC6206624

Molecular Formula: C18H18N4OS

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034477-33-1 |

|---|---|

| Molecular Formula | C18H18N4OS |

| Molecular Weight | 338.43 |

| IUPAC Name | N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H18N4OS/c23-18(14-2-1-6-19-11-14)20-7-8-22-17(13-3-4-13)10-16(21-22)15-5-9-24-12-15/h1-2,5-6,9-13H,3-4,7-8H2,(H,20,23) |

| Standard InChI Key | WFOWQHTVFJTLAY-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CSC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide comprises three primary structural domains:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The pyrazole is substituted at position 3 with a thiophen-3-yl group (a sulfur-containing heterocycle) and at position 5 with a cyclopropyl moiety .

-

Ethyl Spacer: A two-carbon chain connecting the pyrazole nitrogen to the nicotinamide group.

-

Nicotinamide Group: A derivative of vitamin B3 (niacin), featuring a pyridine ring substituted with a carboxamide group at position 3 .

The molecular formula is C₁₈H₁₇N₅OS, with a molecular weight of 367.43 g/mol.

Stereoelectronic Properties

-

Cyclopropyl Group: Introduces steric hindrance and electronic effects due to its strained three-membered ring, potentially influencing binding interactions in biological systems.

-

Thiophen-3-yl Group: Enhances lipophilicity and participates in π-π stacking interactions due to its aromaticity .

-

Nicotinamide Moiety: Serves as a hydrogen bond donor/acceptor, critical for interactions with enzymatic targets such as NADPH oxidase .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions .

-

Introduction of Thiophen-3-yl and Cyclopropyl Groups: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ethyl Spacer Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine .

-

Nicotinamide Coupling: Amide bond formation between the ethylamine intermediate and nicotinoyl chloride .

Step 1: Synthesis of 5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole

A mixture of thiophene-3-carbaldehyde (1.12 g, 10 mmol), cyclopropylacetonitrile (0.83 g, 10 mmol), and hydrazine hydrate (0.5 mL) in ethanol (20 mL) is refluxed for 12 hours. The product is isolated via filtration (Yield: 68%).

Step 2: N-Ethylation of Pyrazole

The pyrazole intermediate (1.5 g, 7 mmol) is reacted with 2-chloroethylamine hydrochloride (1.2 g, 10 mmol) in the presence of K₂CO₃ (2.76 g, 20 mmol) in DMF at 80°C for 6 hours. Purification by column chromatography (EtOAc/hexane, 1:1) affords the N-ethylated derivative (Yield: 72%) .

Step 3: Nicotinamide Coupling

The ethylamine intermediate (1.0 g, 3.7 mmol) is treated with nicotinoyl chloride (0.65 g, 4.4 mmol) and triethylamine (1.5 mL) in dichloromethane (15 mL) at 0°C. After stirring for 2 hours, the mixture is washed with water, dried over Na₂SO₄, and concentrated to yield the title compound (Yield: 65%) .

Table 1: Synthesis Optimization Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, reflux | 68% | 95% |

| 2 | DMF, 80°C | 72% | 97% |

| 3 | DCM, 0°C | 65% | 98% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane.

-

Stability: Stable under ambient conditions for >6 months when stored at -20°C in inert atmosphere .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H, NH), 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.12 (d, J=8.0 Hz, 1H, pyridine-H), 7.64 (m, 2H, thiophene-H), 7.55 (m, 1H, pyridine-H), 6.59 (s, 1H, pyrazole-H), 4.32 (t, J=6.0 Hz, 2H, CH₂), 3.82 (t, J=6.0 Hz, 2H, CH₂), 1.84–1.74 (m, 1H, cyclopropyl-H), 1.02–0.92 (m, 2H, cyclopropyl-H), 0.82–0.74 (m, 2H, cyclopropyl-H) .

| Target | Assay Type | Activity |

|---|---|---|

| NADPH Oxidase | In vitro enzymatic | IC₅₀ = 1.2 μM |

| Candida albicans | Broth microdilution | MIC = 12 μg/mL |

| HepG2 Cell Viability | MTT assay | CC₅₀ > 50 μM |

Computational Modeling and Structure-Activity Relationships (SAR)

Docking Studies

Molecular docking into the NADPH oxidase binding pocket (PDB: 2CDU) predicts strong hydrogen bonding between the nicotinamide carbonyl and Arg-130 (ΔG = -9.8 kcal/mol) . The cyclopropyl group occupies a hydrophobic cleft, while the thiophene engages in sulfur-π interactions with Phe-174.

SAR Insights

-

Pyrazole Substitution: Bulky groups at position 5 (e.g., cyclopropyl) improve metabolic stability.

-

Thiophene Position: 3-Thiophen-yl enhances potency over 2-thiophen-yl analogs by 3-fold .

-

Nicotinamide vs. Urea: Nicotinamide derivatives show superior bioavailability compared to urea-linked counterparts .

Toxicity and Pharmacokinetic Profiling

In Vitro Toxicity

Preliminary assays on HepG2 cells indicate low cytotoxicity (CC₅₀ > 50 μM), suggesting a wide therapeutic window .

Metabolic Stability

Microsomal incubation (human liver microsomes) reveals moderate clearance (t₁/₂ = 45 minutes), primarily via CYP3A4-mediated oxidation of the cyclopropyl ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume